Fosfito de dilaurilo

Descripción general

Descripción

Dilauryl phosphite is an organophosphorus compound with the chemical formula C24H51O3P. It is a clear, colorless liquid commonly used as an antioxidant, stabilizer, and plasticizer in various industries, including polymer manufacturing, food processing, and cosmetics.

Aplicaciones Científicas De Investigación

Dilauryl phosphite has several scientific research applications, including:

Polymer Stability: It is used as an antioxidant and stabilizer in polymer manufacturing to prevent degradation during processing and long-term applications.

Agricultural Applications: It has been studied for its effects on agricultural crops, including its ability to inhibit diseases and enhance plant performance.

Biostimulation: It acts as a biostimulant, enhancing plant performance in stressful environments and serving as an alternative fertilizer and herbicide.

Disease Control: It functions as an effective pesticide against various species of pathogenic bacteria and Oomycetes in horticulture.

Mecanismo De Acción

Target of Action

Dilauryl phosphite, also known as Didodecyl phosphonate, is a type of phosphite esterPhosphite esters are generally known to interact with various biological molecules and structures, including proteins and cell membranes .

Mode of Action

It’s known that phosphite esters can act as antioxidants . They can inhibit oxidation reactions by reducing peroxyl radicals to alkoxyl radicals, which then react with the phosphites, releasing aroxyl radicals that terminate the radical chain oxidation .

Biochemical Pathways

For instance, they can inhibit the formation of reactive radicals, which are involved in various biochemical reactions .

Pharmacokinetics

Phosphonates, which are structurally similar to phosphites, are known to have low oral bioavailability and are quickly distributed to bone surfaces or eliminated in urine .

Result of Action

As an antioxidant, it likely helps to protect cells from damage caused by harmful free radicals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dilauryl phosphite. For instance, the presence of other antioxidants, the pH of the environment, and temperature can affect its antioxidant activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Dilauryl phosphite can be synthesized through the esterification of phosphorous acid with lauryl alcohol. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions often include temperatures ranging from 100°C to 150°C and may require a vacuum to remove water formed during the reaction .

Industrial Production Methods

In industrial settings, the production of dilauryl phosphite involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization to obtain high-purity dilauryl phosphite .

Análisis De Reacciones Químicas

Types of Reactions

Dilauryl phosphite undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form dilauryl phosphate.

Hydrolysis: In the presence of water, it can hydrolyze to form phosphorous acid and lauryl alcohol.

Substitution: It can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.

Hydrolysis: This reaction occurs in the presence of water, often under acidic or basic conditions.

Substitution: Halogens or other nucleophiles can be used as reagents, and the reaction conditions vary depending on the specific nucleophile.

Major Products Formed

Oxidation: Dilauryl phosphate.

Hydrolysis: Phosphorous acid and lauryl alcohol.

Substitution: Various substituted phosphites depending on the nucleophile used.

Comparación Con Compuestos Similares

Similar Compounds

- Dilauryl phosphate

- Triphenyl phosphite

- Diethyl phosphite

- Dimethyl phosphite

Uniqueness

Dilauryl phosphite is unique due to its dual role as both an antioxidant and a stabilizer. Its long alkyl chains provide hydrophobic properties, making it particularly effective in non-polar environments. Additionally, its ability to undergo various chemical reactions, such as oxidation and hydrolysis, adds to its versatility in different applications .

Actividad Biológica

Dilauryl phosphite is a phosphite ester commonly used in various industrial applications, particularly as an antioxidant in lubricants and plastics. This article explores the biological activity of dilauryl phosphite, focusing on its biochemical interactions, antioxidant properties, and potential implications for health and environmental safety.

Chemical Structure and Properties

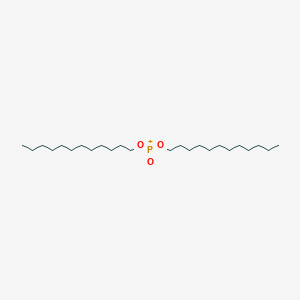

Dilauryl phosphite (CHOP) is characterized by two lauryl (dodecyl) groups attached to a phosphite backbone. This structure contributes to its lipophilicity, making it effective in formulations requiring compatibility with hydrocarbon-based systems. The compound exhibits antioxidant properties, primarily through its ability to scavenge free radicals and inhibit oxidative processes.

Antioxidant Mechanism

Dilauryl phosphite acts as an antioxidant by undergoing oxidation to form phosphoric acid, which subsequently reacts with hydroperoxides and peroxy radicals to produce alcohols and alkoxy radicals. This reaction pathway is critical in preventing oxidative degradation in lubricating oils and other formulations .

Table 1: Comparison of Antioxidant Mechanisms

| Mechanism | Description | Example Compounds |

|---|---|---|

| Radical Scavenging | Neutralizes free radicals by donating electrons | Dilauryl phosphite |

| Hydroperoxide Decomposition | Converts harmful hydroperoxides into less reactive species | Hindered phenols |

| Metal Chelation | Binds metal ions that catalyze oxidation reactions | Sulfurized phenols |

Case Studies

- Toxicological Assessment : Research indicates that dilauryl phosphite exhibits low toxicity in various biological systems. In a study assessing the cytotoxic effects on human cell lines, dilauryl phosphite demonstrated minimal adverse effects at concentrations typically used in industrial applications .

- Enzyme Interactions : Studies have shown that dilauryl phosphite can influence enzyme activity. For instance, it was observed to modulate lipase activity in vitro, which may have implications for lipid metabolism . This interaction suggests potential applications in formulations aimed at modifying lipid absorption or metabolism.

- Environmental Impact : Dilauryl phosphite's biodegradability has been evaluated, indicating that it breaks down into non-toxic metabolites under aerobic conditions. This property is essential for assessing its environmental safety when used in lubricants and other products .

Research Findings

Recent literature has highlighted the multifunctional roles of dilauryl phosphite beyond its antioxidant capabilities. It has been investigated for its potential use in:

- Food Preservation : Due to its antioxidant properties, dilauryl phosphite is being explored as a food additive to extend shelf life by preventing oxidative rancidity.

- Pharmaceutical Applications : Its ability to modulate enzyme activity raises interest in using dilauryl phosphite as a potential excipient or stabilizer in drug formulations.

Propiedades

IUPAC Name |

didodecoxy(oxo)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50O3P/c1-3-5-7-9-11-13-15-17-19-21-23-26-28(25)27-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBCOASQOMILNBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCO[P+](=O)OCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H50O3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051859 | |

| Record name | Didodecyl phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphonic acid, didodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

21302-09-0 | |

| Record name | Di(n-dodecyl)hydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021302090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dilauryl phosphite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, didodecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Didodecyl phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didodecyl phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.281 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.